N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide
CAS No.: 863669-04-9
VCID: VC7643889
Molecular Formula: C13H18N4O3
Molecular Weight: 278.312
* For research use only. Not for human or veterinary use.
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide - 863669-04-9](/images/structure/VC7643889.png)
Description |
Structural AnalysisThe compound consists of a phenyl ring substituted with a carbamimidoyl group (-N'-hydroxycarbamimidoyl) and linked to a morpholin-4-yl moiety through an acetamide bridge. The carbamimidoyl group is known for its involvement in various biological processes, including enzyme inhibition and protein modification. The morpholine ring adds flexibility and potential for interaction with biological targets.
Synthesis MethodsWhile specific synthesis protocols for N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide are not readily available, similar compounds are typically synthesized through multi-step reactions involving:
Potential ApplicationsGiven its structural features, this compound could be explored for various biological activities:
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 863669-04-9 | ||||||||||||||||
Product Name | N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide | ||||||||||||||||
Molecular Formula | C13H18N4O3 | ||||||||||||||||
Molecular Weight | 278.312 | ||||||||||||||||
IUPAC Name | N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide | ||||||||||||||||
Standard InChI | InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18) | ||||||||||||||||
Standard InChIKey | IAAQXEXNTWTPMT-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 9693191 | ||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume